molecular formula C18H20BrN3O2S B2737324 N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421481-42-6

N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2737324
CAS No.: 1421481-42-6
M. Wt: 422.34
InChI Key: GPOQNNPXCXLGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimido[2,1-b][1,3]thiazine core fused with a six-membered ring, substituted at position 3 with a 3-bromophenyl carboxamide group and at position 8 with a tert-butyl moiety. Its synthesis likely involves cyclization and amidation steps, as seen in analogous bicyclic systems . Structural confirmation methods, such as NMR and mass spectrometry (MS), are standard for such compounds .

Properties

IUPAC Name

N-(3-bromophenyl)-8-tert-butyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S/c1-18(2,3)14-8-15(23)22-9-11(10-25-17(22)21-14)16(24)20-13-6-4-5-12(19)7-13/h4-8,11H,9-10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOQNNPXCXLGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its interactions with various biological systems and its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimido-thiazine core and a carboxamide functional group. Its molecular formula is C17H18BrN3O2SC_{17}H_{18}BrN_3O_2S with a molecular weight of approximately 408.31 g/mol. The presence of bromine and tert-butyl groups suggests potential lipophilicity and reactivity that could influence its biological interactions.

Anticancer Potential

Recent studies on related compounds suggest that modifications in the thiazine structure can lead to enhanced anticancer activity. For example, quinazoline derivatives have shown selective inhibition of Aurora A kinase and induced apoptosis in cancer cell lines . Although direct evidence for the anticancer efficacy of the compound is lacking, it is plausible that its structural characteristics could confer similar properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication or metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis or cell cycle arrest.
  • Gene Expression Modulation : Changes in gene expression profiles could result from its binding interactions with DNA or RNA.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

StudyFindings
Study on Thiazine Derivatives Demonstrated significant antimicrobial activity against Mycobacterium tuberculosis.
Research on Quinazoline Compounds Showed selective inhibition of Aurora A kinase and induced apoptosis in cancer cell lines.
General Review of Pyrimido Compounds Highlighted the pharmacological potential of pyrimidine derivatives in various therapeutic areas.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound’s pyrimido[2,1-b][1,3]thiazine core distinguishes it from analogs with oxazine or diazabicyclo frameworks. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Features
Target Compound Pyrimido[2,1-b][1,3]thiazine 3-Bromophenyl, tert-butyl Bromine enhances lipophilicity; tert-butyl increases metabolic stability
tert-Butyl(1S,8S)-8-(3-Bromophenyl)-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate (8ej) Diazabicyclo[6.1.0]nonane 3-Bromophenyl, 4-fluorobenzyl Fluorine introduces electronegativity; bicyclo framework reduces ring strain
2-(4-Chlorophenyl)-8-(methylthio)-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine 4-Chlorophenyl, methylthio, nitrile Oxygen in oxazine alters electronic properties; nitrile adds polarity
N-Benzyl-N-methyl-pyrimido[2,1-b][1,3]thiazine-3-carboxamide Pyrimido[2,1-b][1,3]thiazine Benzyl, methyl Smaller substituents reduce steric hindrance; benzyl may improve membrane permeability

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The tert-butyl and bromophenyl groups in the target compound increase logP compared to the 4-fluorobenzyl and methylthio analogs .
  • Spectroscopy :
    • NMR : The 3-bromophenyl group would show aromatic protons downfield-shifted (δ ~7.2–7.5 ppm), similar to ’s compound .
    • MS : Molecular ion peaks consistent with bromine’s isotopic pattern (≈1:1 ratio for M+ and M+2) .

Structural Validation and Computational Tools

  • Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, as noted in . The target compound’s structure may have been resolved using similar tools .
  • Conformational Analysis : Ring puckering coordinates () could quantify deviations from planarity in the tetrahydropyrimido-thiazine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.